molecular formula C13H13FN2O4S B6498172 ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate CAS No. 1048675-92-8

ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B6498172
CAS No.: 1048675-92-8
M. Wt: 312.32 g/mol
InChI Key: QVUBESNBJWTPHH-UHFFFAOYSA-N
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Description

Ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a fluorophenyl group, which is known for its electron-withdrawing properties, and an ethyl ester group, which can influence the compound’s solubility and reactivity.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The presence of a fluorophenyl group might enhance the compound’s ability to bind to its targets, potentially altering their function and leading to downstream effects.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

A compound with similar structure was found to have high gi absorption and was identified as a cyp1a2 inhibitor . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then cyclized with thiourea to form the thiazolidinone ring. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or acetonitrile for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-fluorophenyl)amino]acetate
  • 5-(4-Fluorophenyl)-2,4-thiazolidinedione
  • 4-Fluorophenylthiazolidinone derivatives

Uniqueness

Ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group can influence its solubility and reactivity, while the fluorophenyl group can enhance its binding affinity to biological targets. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[5-(4-fluoroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4S/c1-2-20-10(17)7-16-12(18)11(21-13(16)19)15-9-5-3-8(14)4-6-9/h3-6,11,15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBESNBJWTPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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